2-Naphthalenecarboxaldehyde, oxime
Overview
Description
2-Naphthalenecarboxaldehyde, oxime is an organic compound with the molecular formula C11H9NO. It is derived from 2-naphthaldehyde and hydroxylamine. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Scientific Research Applications
2-Naphthalenecarboxaldehyde, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Oximes, in general, are known to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of Action
The mode of action of 2-Naphthalenecarboxaldehyde, oxime involves a series of chemical reactions. The compound is an oxime, which is a type of organic compound that includes a C=N-OH functional group . The oxygen atom of the hydroxylamine moiety acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions . The reaction with the nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Oximes are known to participate in the beckmann rearrangement, a reaction that results in either amides or nitriles, depending on the starting material .
Result of Action
The rearrangement of oximes can lead to the formation of different compounds, such as amides or nitriles, which can have various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Naphthalenecarboxaldehyde, oxime can be synthesized through the reaction of 2-naphthaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium with pH adjustment to facilitate the formation of the oxime . Another method involves the use of microwave irradiation in a solvent-free environment, which has been shown to produce high yields of oximes .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reaction of 2-naphthaldehyde with hydroxylamine hydrochloride under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxaldehyde, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Produces primary or secondary amines.
Substitution: Produces a variety of substituted oxime derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Naphthaldehyde: The parent compound from which 2-naphthalenecarboxaldehyde, oxime is derived.
Benzaldehyde oxime: A similar oxime compound with a benzene ring instead of a naphthalene ring.
Acetophenone oxime: Another oxime compound with a different aromatic ring structure.
Uniqueness
This compound is unique due to its naphthalene ring structure, which imparts specific chemical properties and reactivity. This structure allows for unique interactions in biological systems and makes it a valuable compound in various applications .
Properties
IUPAC Name |
N-(naphthalen-2-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSUSMMBIMGSHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343865 | |
Record name | 2-Naphthalenecarboxaldehyde, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24091-02-9 | |
Record name | 2-Naphthalenecarboxaldehyde, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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